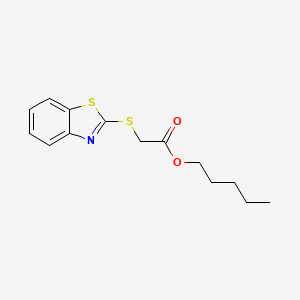![molecular formula C13H11Br2NO2S2 B11676621 (5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11676621.png)
(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(3,5-dibromo-4-méthoxyphényl)méthylidène]-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one est un composé organique synthétique appartenant à la classe des thiazolidinones
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5E)-5-[(3,5-dibromo-4-méthoxyphényl)méthylidène]-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one implique généralement la condensation de la 3,5-dibromo-4-méthoxybenzaldéhyde avec la 3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one en milieu basique. La réaction est généralement réalisée dans un solvant tel que l’éthanol ou le méthanol, avec une base comme l’hydroxyde de sodium ou le carbonate de potassium pour faciliter la condensation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, des composés similaires sont souvent synthétisés à l’aide de procédés discontinus ou en continu. Ces méthodes garantissent un rendement et une pureté élevés, essentiels pour les applications pharmaceutiques.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de l’atome de soufre, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle, le transformant en alcool.
Substitution : Les atomes de brome dans le cycle aromatique peuvent être substitués par divers nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile nécessitent souvent un solvant aprotique polaire comme le diméthylformamide (DMF) et une base telle que la triéthylamine.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés d’alcools.
Substitution : Diverses thiazolidinones substituées en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie
Le composé est étudié pour son potentiel en tant que bloc de construction dans la synthèse organique, en particulier dans le développement de nouveaux composés hétérocycliques.
Biologie
En recherche biologique, les dérivés de la thiazolidinone sont étudiés pour leurs propriétés antimicrobiennes, antifongiques et antivirales.
Médecine
Le composé et ses dérivés sont explorés pour leurs applications thérapeutiques potentielles, notamment les activités anti-inflammatoires, anticancéreuses et antidiabétiques.
Industrie
Dans le secteur industriel, ces composés sont utilisés dans le développement de nouveaux matériaux possédant des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, thiazolidinone derivatives are investigated for their antimicrobial, antifungal, and antiviral properties.
Medicine
The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic activities.
Industry
In the industrial sector, such compounds are used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
Le mécanisme d’action de (5E)-5-[(3,5-dibromo-4-méthoxyphényl)méthylidène]-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one implique son interaction avec diverses cibles moléculaires. Celles-ci peuvent inclure des enzymes, des récepteurs et des canaux ioniques. L’activité biologique du composé est souvent attribuée à sa capacité à moduler ces cibles, conduisant à des modifications des processus et des voies cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazolidinediones : Connues pour leurs propriétés antidiabétiques.
Thiazolidinones : Une classe plus large avec des activités biologiques diverses.
Benzothiazoles : Composés présentant des activités antimicrobiennes et anticancéreuses importantes.
Unicité
La combinaison unique du groupe dibromo-méthoxyphényle et du noyau thiazolidinone dans (5E)-5-[(3,5-dibromo-4-méthoxyphényl)méthylidène]-3-éthyl-2-sulfanylidène-1,3-thiazolidin-4-one peut conférer des propriétés biologiques distinctes, faisant de ce composé un élément précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C13H11Br2NO2S2 |
|---|---|
Poids moléculaire |
437.2 g/mol |
Nom IUPAC |
(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11Br2NO2S2/c1-3-16-12(17)10(20-13(16)19)6-7-4-8(14)11(18-2)9(15)5-7/h4-6H,3H2,1-2H3/b10-6+ |
Clé InChI |
FBJBHCOQZQLEDN-UXBLZVDNSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OC)Br)/SC1=S |
SMILES canonique |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC)Br)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11676539.png)
![[8-chloro-4-(cyclohex-3-en-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone](/img/structure/B11676540.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11676546.png)
![N'-[(Z)-(4-Hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11676555.png)
![(5Z)-5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676560.png)
![(5Z)-5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676566.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676569.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676578.png)
![N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B11676579.png)

![Ethyl 4-[({1-benzyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11676585.png)
![(5Z)-5-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676587.png)
![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11676616.png)
![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11676628.png)
